Methyl 4-oxo-3-(3-oxo-3-(phenethylamino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

描述

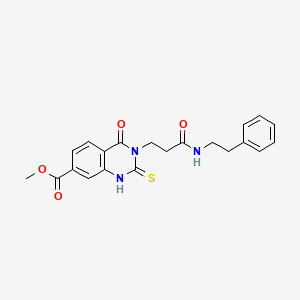

Methyl 4-oxo-3-(3-oxo-3-(phenethylamino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline-derived compound characterized by a tetrahydroquinazoline core substituted with a thioxo group at position 2, a methyl carboxylate at position 7, and a 3-oxo-3-(phenethylamino)propyl side chain at position 2. The phenethylamino moiety introduces a secondary amine and an aromatic group, which may enhance hydrophobic interactions in biological systems.

属性

IUPAC Name |

methyl 4-oxo-3-[3-oxo-3-(2-phenylethylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-28-20(27)15-7-8-16-17(13-15)23-21(29)24(19(16)26)12-10-18(25)22-11-9-14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,22,25)(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBLBASYJKJPLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 4-oxo-3-(3-oxo-3-(phenethylamino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinazoline derivatives, characterized by a complex structure that includes a thioxo group and a carboxylate moiety. Its structural formula can be represented as:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in cancer cell proliferation and apoptosis. The thioxo group is believed to play a critical role in mediating these interactions.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests a mechanism involving mitochondrial dysfunction leading to programmed cell death.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- In Vitro Testing : It demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL.

- Potential Applications : Given its antimicrobial properties, the compound may serve as a lead for developing new antibiotics or adjunct therapies for resistant infections.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in vivo involved administering it to mice bearing xenograft tumors derived from human cancer cells. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Synergistic Effects with Other Drugs

Research has shown that when combined with existing chemotherapeutics like doxorubicin, this compound enhances the overall therapeutic effect while reducing side effects commonly associated with high doses of chemotherapy.

Data Table: Summary of Biological Activities

相似化合物的比较

The compound is structurally related to several quinazoline derivatives, differing primarily in substituents and side-chain modifications. Below is a detailed comparison based on structural features, synthesis, and physicochemical properties.

Structural Comparisons

Key Compounds Analyzed :

Compound 7 : Methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate .

Compound 8 : Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate .

Compound 9 : Methyl 4-oxo-3-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylate .

F207-0120 : Methyl 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate .

Propan-2-yl derivative: Methyl 4-oxo-3-{3-oxo-3-[(propan-2-yl)amino]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate .

Structural Features

| Compound | Substituent at Position 3 | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|

| Target Compound | 3-oxo-3-(phenethylamino)propyl | Not reported | Phenethylamino group introduces aromaticity and secondary amine functionality. |

| Compound 7 | Phenyl | Not reported | Simplest analog; lacks the propyl side chain, reducing steric bulk. |

| Compound 8 | 2-Chlorobenzylthio | Not reported | Chlorine substituent enhances electronegativity; thioether linkage. |

| Compound 9 | 4-Trifluoromethylbenzylthio | Not reported | CF₃ group increases lipophilicity and metabolic stability. |

| F207-0120 | 2-(4-Benzylpiperazin-1-yl)-2-oxoethyl | 452.53 | Bulky benzylpiperazine group; tertiary amine enhances solubility. |

| Propan-2-yl derivative | 3-oxo-3-(propan-2-ylamino)propyl | Not reported | Isopropyl group reduces hydrophobicity compared to phenethylamino. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。